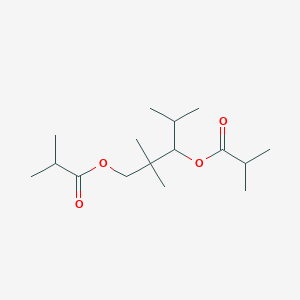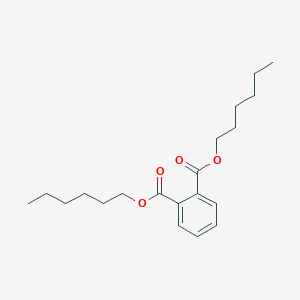
6-methyl-9H-carbazol-3-ol
Descripción general
Descripción
6-Methyl-9H-carbazol-3-ol is a chemical compound with the molecular formula C13H11NO . It is a derivative of carbazole, a heterocyclic compound . Carbazole derivatives have gained attention in medicinal chemistry due to their wide range of biological and pharmacological properties .
Synthesis Analysis
Carbazole derivatives can be synthesized through various methods. For instance, palladium-catalyzed reactions have been used for the synthesis of functionalized indoles or carbazoles . Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines have also been employed for the efficient synthesis of carbazole derivatives .Molecular Structure Analysis
The molecular structure of 6-Methyl-9H-carbazol-3-ol consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The average mass of the molecule is 197.232 Da .Chemical Reactions Analysis
Carbazole derivatives, including 6-Methyl-9H-carbazol-3-ol, can undergo various chemical reactions. For example, they can be converted into hydroxylated 9H-carbazole metabolites . They can also participate in palladium-catalyzed tandem directed C-H functionalization and amide arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-9H-carbazol-3-ol include a density of 1.3±0.1 g/cm3 and a boiling point of 439.0±25.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Bacterial Biotransformation and Pharmacological Potential
6-methyl-9H-carbazol-3-ol, as a derivative of 9H-carbazole, is involved in the biotransformation by bacteria. Studies have shown the transformation of 9H-carbazole into derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol by biphenyl-utilizing bacteria, indicating their potential in pharmacological applications due to their broad range of effects (Waldau et al., 2009).
Application in Polymer Light Emitting Diodes
Carbazole derivatives, including 6-methyl-9H-carbazol-3-ol, have been used in the development of polymer light emitting diodes (LEDs). For instance, 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole is a ligand utilized in green-emitting Ir(III) complexes for polymer LEDs, demonstrating the role of these derivatives in tuning emission spectra and improving device efficiency (Cho et al., 2010).
Synthesis and Antimicrobial Activities
The synthesis of various 9H-carbazole derivatives, including 6-methyl-9H-carbazol-3-ol, has been researched for their antimicrobial properties. These derivatives have shown potential as antimicrobial agents, indicating a significant avenue for further medical and pharmacological research (Salih et al., 2016).
Chemosensor Development
Carbazole derivatives have been used in the development of fluorescent chemosensors. For instance, poly(9-methyl-9H-carbazol-3-amine) exhibits excellent fluorescence properties in detecting acids and amines, highlighting the versatility of these compounds in environmental monitoring and biosensing applications (Qian et al., 2019).
Safety And Hazards
While specific safety and hazard information for 6-Methyl-9H-carbazol-3-ol was not found in the retrieved papers, it’s important to handle all chemical compounds with appropriate safety measures. For instance, one should use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-methyl-9H-carbazol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-2-4-12-10(6-8)11-7-9(15)3-5-13(11)14-12/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWWJXCROVKODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035153 | |
| Record name | 6-Methyl-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-9H-carbazol-3-ol | |
CAS RN |
5257-08-9 | |
| Record name | 6-Methyl-9H-carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





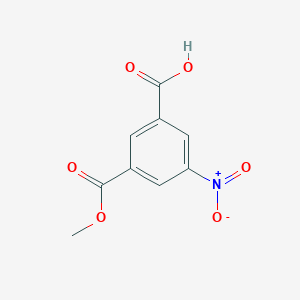
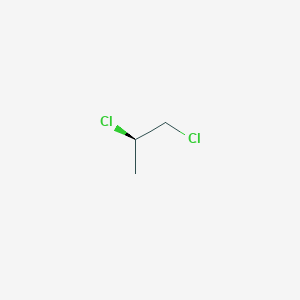
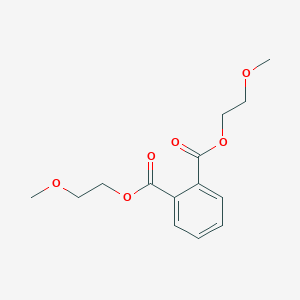
![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)
